Cationic Polymerization Propagation Rate Constants: Ethyl Vinyl Ether vs. Methyl Vinyl Ether
In cationic polymerization initiated by cycloheptatrienyl hexachloroantimonate in methylene chloride at 0°C, ethyl vinyl ether (EVE) exhibits a propagation rate constant kp(obs) approximately one order of magnitude greater than that of methyl vinyl ether (MVE). This quantifiable difference directly impacts polymerization speed and process efficiency [1].
| Evidence Dimension | Propagation rate constant (kp) in cationic polymerization |
|---|---|
| Target Compound Data | kp(obs) ∼ 3 × 10³ M⁻¹sec⁻¹ at 0°C |
| Comparator Or Baseline | Methyl vinyl ether (MVE): kp(obs) ∼ 2 × 10² M⁻¹sec⁻¹ at 0°C |
| Quantified Difference | ∼15-fold higher kp for EVE |
| Conditions | Initiated by cycloheptatrienyl hexachloroantimonate in CH₂Cl₂ at 0°C |
Why This Matters
For applications requiring rapid polymerization kinetics (e.g., UV-curable coatings, high-throughput synthesis), EVE offers a significantly faster propagation rate than MVE, reducing cycle times and energy input.
- [1] Baum, C. E. H., et al. (1975). Absolute reactivity in the cationic polymerization of methyl and other alkyl vinyl ethers. Polymer, 16(1), 31-37. DOI: 10.1016/0032-3861(75)90092-0 View Source
